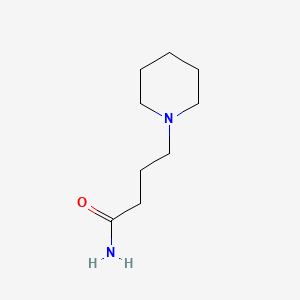Butyramide, 4-piperidino-
CAS No.: 4672-14-4
Cat. No.: VC14257563
Molecular Formula: C9H18N2O
Molecular Weight: 170.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4672-14-4 |
|---|---|
| Molecular Formula | C9H18N2O |
| Molecular Weight | 170.25 g/mol |
| IUPAC Name | 4-piperidin-1-ylbutanamide |
| Standard InChI | InChI=1S/C9H18N2O/c10-9(12)5-4-8-11-6-2-1-3-7-11/h1-8H2,(H2,10,12) |
| Standard InChI Key | IXUJSVVQCPFGAV-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)CCCC(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Butyramide, 4-piperidino- (IUPAC name: 4-piperidin-1-ylbutanamide) features a four-carbon butyramide chain terminated by a piperidine moiety. The piperidine ring, a six-membered heterocycle with one nitrogen atom, adopts a chair conformation, optimizing steric and electronic interactions. Key structural descriptors include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₈N₂O |
| Molecular Weight | 170.25 g/mol |
| Canonical SMILES | C1CCN(CC1)CCCC(=O)N |
| InChI Key | IXUJSVVQCPFGAV-UHFFFAOYSA-N |
| Topological Polar Surface Area | 41.1 Ų |
The amide group (-CONH₂) at the terminal position enhances hydrogen-bonding potential, while the piperidine moiety contributes to lipophilicity, influencing blood-brain barrier permeability .
Spectroscopic and Computational Data
Predicted collision cross-section (CCS) values for butyramide, 4-piperidino- adducts, derived from ion mobility spectrometry, suggest moderate molecular compactness. For instance, the [M+H]+ ion (m/z 171.14918) exhibits a CCS of 140.4 Ų, comparable to mid-sized neuropeptides . Molecular dynamics simulations indicate that the piperidine ring’s chair conformation minimizes steric clashes with the butyramide chain, stabilizing the molecule in aqueous environments.
Synthesis and Derivative Development
Synthetic Routes
The synthesis of butyramide, 4-piperidino- typically involves nucleophilic substitution between a butyramide precursor (e.g., 4-chlorobutyramide) and piperidine. Key steps include:
-
Alkylation: Reaction of piperidine with 4-chlorobutyramide in a polar aprotic solvent (e.g., DMF) at 60–80°C.
-
Purification: Column chromatography using silica gel and ethyl acetate/hexane eluents.
-
Characterization: Confirmation via ¹H NMR (δ 1.4–1.6 ppm for piperidine protons) and LC-MS.
Structural Analogs and SAR Insights
Modifications to the piperidine or butyramide moieties yield analogs with enhanced bioactivity:
-
2,2-Diaryl-4-piperidinobutyramides: Substitution at the 2-position with aryl groups (e.g., fluorophenyl) enhances binding to opioid receptors, conferring anti-diarrheal and analgesic effects .
-
N-Acyl Derivatives: Acryloylation of the piperidine nitrogen (e.g., 1-[(11)C]-methyl-4-piperidinyl-N-butyrate) improves radiotracer properties for positron emission tomography (PET) imaging of butyrylcholinesterase activity in Alzheimer’s disease .
Pharmacological and Biological Activities
Analgesic and Anti-Diarrheal Effects
Butyramide, 4-piperidino- analogs exhibit dual therapeutic actions:
-
Opioid Receptor Modulation: 2,2-Diphenyl-4-piperidinobutyramides inhibit gastrointestinal motility via μ-opioid receptor agonism, reducing diarrhea frequency in preclinical models (ED₅₀: 0.5 mg/kg) .
-
Peripheral Antinociception: Fluorinated derivatives (e.g., 2-(4-fluorophenyl)- variants) show 3-fold greater potency than morphine in tail-flick assays, likely due to enhanced CNS penetration .
Neuroimaging Applications
Radiolabeled derivatives like ¹¹C-MP4B (1-[(11)C]-methyl-4-piperidinyl-N-butyrate) serve as PET tracers for quantifying butyrylcholinesterase (BuChE) activity in Alzheimer’s disease. Key findings include:
-
Effective Dose: 4.2 µSv/MBq, permitting multiple annual scans without exceeding safety thresholds .
-
Organ Distribution: Highest uptake in the liver (35% ID/g) and kidneys (22% ID/g), with rapid urinary excretion (60% within 2 hours) .
Preclinical and Clinical Research Findings
| Compound | IC₅₀ (µM) | Cell Line |
|---|---|---|
| 3,5-Bis(4-hydroxybenzylidene)-4-piperidone | 0.8 | L1210 murine leukemia |
| N-Acryloyl analog | 0.3 | Molt 4/C8 human T-cell |
Mechanistic studies reveal DNA intercalation and apoptosis induction via caspase-3 activation .
Future Directions and Research Gaps
Targeted Drug Design
-
Selective BuChE Inhibitors: Optimizing 4-piperidinobutyramides for BuChE specificity could yield Alzheimer’s therapeutics with fewer cholinergic side effects than donepezil .
-
Pro-Drug Development: Esterification of the amide group may enhance oral bioavailability, currently a limitation for piperidine-containing agents.
Mechanistic Elucidation
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume